3-(2,4-Dimethoxyphenyl)propan-1-ol
Description
3-(2,4-Dimethoxyphenyl)propan-1-ol (CAS: Not explicitly provided in evidence; molecular formula: C₁₁H₁₆O₃, molar mass: 196.24 g/mol) is a substituted propanol derivative featuring a phenyl ring with methoxy groups at the 2- and 4-positions. This compound is of interest due to its structural similarity to bioactive molecules, particularly in phytochemical and pharmacological contexts.
Properties
Molecular Formula |
C11H16O3 |
|---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
3-(2,4-dimethoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C11H16O3/c1-13-10-6-5-9(4-3-7-12)11(8-10)14-2/h5-6,8,12H,3-4,7H2,1-2H3 |
InChI Key |
LUAQCSLNHJAUHI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CCCO)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers: 3-(3,4-Dimethoxyphenyl)propan-1-ol
Structural Differences :
Implications :
Functional Group Variations: 3-(Diethylamino)-2,2-dimethyl-propan-1-ol
Structural Differences :
- Target Compound : Aromatic dimethoxyphenyl group.
Physical Properties :
| Property | 3-(2,4-Dimethoxyphenyl)propan-1-ol | 3-(Diethylamino)-2,2-dimethyl-propan-1-ol |
|---|---|---|
| Molar Mass (g/mol) | 196.24 | 159.27 |
| Density (g/cm³) | Not reported | 0.875 |
| Flash Point (°C) | Not reported | 73.9 |
Functional Implications :
- The diethylamino group increases polarity and water solubility, whereas the aromatic dimethoxyphenyl group likely reduces solubility but enhances lipophilicity, affecting membrane permeability in biological systems .
Bioactive Analogs: Chalcones and Triazole Derivatives
Chalcone Derivatives :
- (E)-1-(4-Aminophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one () shares the 2,4-dimethoxyphenyl moiety. It exhibited 38.16% inhibition of PfFd-PfFNR, attributed to electrostatic interactions involving the amino group .
- Comparison: The propanol backbone in the target compound may lack the α,β-unsaturated ketone critical for chalcone bioactivity, suggesting different mechanisms of action.
Triazole Derivatives :
Phytochemical Analogs: Compounds from Ephedra intermedia
- 3-(2,4′-Dihydroxy-3′,5′-dimethoxyphenyl)propanoic acid () shares a similar phenylpropanoid backbone but includes hydroxyl groups and a carboxylic acid.
- methoxy) in modulating activity .
Research Findings and Implications
- Functional Group Trade-offs: Propanol derivatives with aromatic groups may prioritize stability and lipophilicity, whereas amino or carboxylic acid groups enhance solubility and target engagement .
- Safety Profiles: Propanol analogs like 3-(Diethylamino)-2,2-dimethyl-propan-1-ol require respiratory and dermal protection (flash point: 73.9°C), whereas dimethoxyphenyl derivatives likely demand similar precautions due to aromatic reactivity .
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